Methylbenactyzium belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It has been identified in various studies focusing on its pharmacological properties, particularly its effects on neurotransmitter systems. The compound's structural characteristics allow it to interact with key neurotransmitter transporters, making it a candidate for further research in neuropharmacology.
The synthesis of Methylbenactyzium typically involves several steps, utilizing various organic chemistry techniques. While specific proprietary methods may exist, general synthetic pathways can include:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis.
Methylbenactyzium features a complex molecular structure characterized by the presence of an oxazepane ring fused with aromatic systems. The molecular formula typically includes carbon, hydrogen, nitrogen, and bromine atoms.
Molecular modeling techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can be employed to elucidate detailed structural information.
Methylbenactyzium participates in several notable chemical reactions:
These reactions are essential for understanding how Methylbenactyzium functions within biological systems.
The mechanism of action for Methylbenactyzium primarily involves its role as a monoamine reuptake inhibitor:
Research indicates that this mechanism may also involve modulation of receptor activity linked to these neurotransmitters.
Methylbenactyzium exhibits several important physical and chemical properties:
These properties are critical for determining appropriate storage conditions and handling procedures.
Methylbenactyzium has several scientific applications:
Ongoing research aims to further elucidate its efficacy and safety profiles in clinical settings, contributing valuable insights into mental health treatment strategies.
Methylbenactyzium’s development is intrinsically linked to its parent compound, benactyzine, which was first introduced in 1957 by Merck & Co. under the brand name Suavitil® for treating anxiety and depression [4] [5]. Benactyzine, chemically described as 2-(diethylamino)ethyl hydroxy(diphenyl)acetate, demonstrated anticholinergic properties but faced market withdrawal due to undesirable side effects at therapeutic doses, including hallucinogenic potential at higher concentrations [4]. This limitation prompted pharmacological innovation through structural modification.
The N-methylation of benactyzine’s tertiary amine yielded methylbenactyzium (Figure 1), converting it into a permanently charged quaternary ammonium compound. This transformation significantly altered its bioavailability profile, enhancing peripheral anticholinergic effects while reducing central nervous system penetration. Historical records indicate that methylbenactyzium bromide (CAS 3166-62-9) emerged in the 1960s as a spasmolytic agent marketed under various trade names including Gastrimade®, Noinarin®, and Paragone® for gastrointestinal disorders [8].
A pivotal historical application emerged through military research. During the Cold War, methylbenactyzium was incorporated into the PANPAL prophylactic formulation alongside pyridostigmine and trihexyphenidyl by the Czech military. This combination was designed to enhance protection against organophosphate nerve agents by leveraging synergistic cholinergic modulation [3]. The Czech and Slovak armies subsequently adopted PANPAL tablets for chemical warfare defense, representing a significant non-clinical application of methylbenactyzium [3]. Analytical chemistry advancements in the 1990s enabled specific detection methods for methylbenactyzium in biological matrices, confirming its persistence and metabolism in humans [8].
Table 1: Historical Development Timeline of Methylbenactyzium
Time Period | Development Milestone | Context |
---|---|---|
1957 | Introduction of benactyzine (Suavitil®) | Marketed by Merck for anxiety/depression [4] [5] |
1960s | Synthesis of methylbenactyzium bromide | Development of quaternary ammonium derivative for spasmolytic use [8] |
Late 20th C | Incorporation into PANPAL prophylaxis | Czech military nerve agent pretreatment [3] |
1991 | Analytical detection in urine established | Forensic identification via TLC/PyGC methods [8] |
Methylbenactyzium belongs to the pharmacologically significant class of quaternary ammonium anticholinergics, characterized by a permanent positive charge on the nitrogen atom irrespective of physiological pH. This structural feature critically differentiates it from tertiary amine anticholinergics like its predecessor benactyzine. The compound’s systematic name is diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium bromide, reflecting its cationic nature and esterified glycolic acid structure [6] [8].
The molecular formula is C₂₁H₂₈BrNO₃, with a molecular weight of 422.36 g/mol. Its chemical structure comprises three key domains: (1) a diphenylglycolate (benzilate) moiety responsible for muscarinic receptor affinity, (2) an ethyleneoxy linker, and (3) the quaternary triethylmethylammonium group that confers permanent cationic character [8]. This configuration aligns with classical anticholinergic pharmacophore requirements: a cationic center separated by a hydrophobic spacer from ester functionalities capable of hydrogen bonding.
Methylbenactyzium bromide exhibits several physicochemical properties characteristic of quaternary ammonium compounds: high water solubility, limited lipid solubility, and negligible penetration of the blood-brain barrier. These properties derive from the permanent positive charge and molecular polarity. The compound’s structural integrity has been confirmed through various analytical techniques, including electron impact ionization mass spectrometry, which fragments the molecule to characteristic ions including the diphenylhydroxymethyl moiety (m/z 183) [8].
Table 2: Chemical Nomenclature and Identifiers for Methylbenactyzium
Nomenclature System | Designation | Identifier |
---|---|---|
IUPAC Name | diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium bromide | [8] |
CAS Registry | 3166-62-9 | [8] |
Molecular Formula | C₂₁H₂₈BrNO₃ | [6] [8] |
Synonyms | Methylbenactyzium bromide; Gastrimade; Noinarin; Paragone; Semulgin; Diethyl-(2-hydroxyethyl)methylammonium benzilate bromide | [8] |
InChI Key | DKMVJQCQTCLYIF-UHFFFAOYSA-M | [8] |
Methylbenactyzium demonstrates a direct structural relationship to benactyzine (C₂₀H₂₅NO₃, MW 327.42 g/mol), differing solely by N-methylation of the diethylamino group. Benactyzine contains a tertiary amine (pKa ≈ 9.5) that exists predominantly protonated at physiological pH but maintains sufficient lipophilicity for central nervous system penetration [4] [10]. Methylation converts this to a quaternary ammonium species with permanent positive charge, significantly increasing water solubility and reducing octanol-water partition coefficients by approximately two orders of magnitude [8]. This modification profoundly alters pharmacological behavior, restricting methylbenactyzium predominantly to peripheral tissues and minimizing central effects—a strategic advantage for gastrointestinal applications and chemical warfare prophylaxis where central anticholinergic toxicity (e.g., hallucinations, cognitive impairment) must be avoided.
Within the anticholinergic class, methylbenactyzium shares fundamental characteristics with other quaternary ammonium agents:
The molecular evolution from benactyzine to methylbenactyzium exemplifies rational drug design through quaternization—a strategy historically employed to mitigate CNS side effects while preserving therapeutic peripheral antimuscarinic activity. This structural relationship underscores how minor chemical modifications can profoundly influence compound distribution, metabolism, and therapeutic application while maintaining core receptor interactions.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0